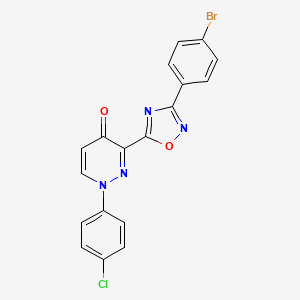

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one

Beschreibung

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a heterocyclic molecule featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring. The structure includes halogen substituents (4-bromophenyl on the oxadiazole and 4-chlorophenyl on the pyridazinone), which enhance electronic and steric properties critical for biological interactions and stability .

Eigenschaften

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrClN4O2/c19-12-3-1-11(2-4-12)17-21-18(26-23-17)16-15(25)9-10-24(22-16)14-7-5-13(20)6-8-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCBXJOLMFVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly in the context of anticancer properties and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps, including the reaction of 4-bromophenyl derivatives with oxadiazole intermediates. The molecular formula is with a molecular weight of 317.14 g/mol. The crystal structure reveals a roughly planar configuration with significant intramolecular hydrogen bonding that stabilizes its conformation .

Case Studies

Several case studies involving oxadiazole derivatives provide insights into their biological activities:

- Study on Anticancer Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that specific substitutions led to increased potency, with some compounds exhibiting IC50 values in the nanomolar range against breast cancer cells .

- Analgesic Activity Assessment : In a comparative study, several oxadiazole derivatives were evaluated for their analgesic effects using animal models. Results indicated significant pain relief comparable to standard analgesics .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of oxadiazoles showed that certain derivatives effectively inhibited bacterial growth at low concentrations, suggesting a viable path for developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line/Model | Effectiveness (PGI/IC50) |

|---|---|---|---|

| Anticancer | This compound | SNB-19 | Up to 86.61% |

| Analgesic | Various oxadiazoles | Animal models | Significant pain relief |

| Antimicrobial | Related oxadiazoles | Bacterial strains | Effective at low concentrations |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain oxadiazole derivatives have shown potent activity against various cancer cell lines, including lung and breast cancer cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Research has shown that oxadiazole derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have been reported to exhibit significant inhibition of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired product. Below is an overview of some synthetic methodologies:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on lung carcinoma cell lines (A549). The results indicated that certain derivatives significantly inhibited cell growth at nanomolar concentrations, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formulas.

Structural and Electronic Differences

- Heterocyclic Core Variations: Pyridazinone (target) vs. Oxadiazole vs. tetrazole (): Tetrazole’s acidic proton enhances solubility and metal-binding capacity, unlike the non-acidic oxadiazole .

Substituent Effects :

Vorbereitungsmethoden

Cyclization of Amidoximes

The 3-(4-bromophenyl)-1,2,4-oxadiazole ring is typically synthesized via the cyclization of amidoximes. A general procedure involves reacting 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime intermediate. Subsequent dehydration using trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) yields the 1,2,4-oxadiazole ring.

Example Protocol :

- Amidoxime Formation : 4-Bromobenzonitrile (10 mmol) and hydroxylamine hydrochloride (12 mmol) are stirred in ethanol (50 mL) at 80°C for 12 hours.

- Cyclization : The amidoxime intermediate is treated with TFAA (15 mmol) in dichloromethane (DCM) at 0°C, followed by warming to room temperature for 3 hours.

- Purification : The crude product is purified via automated silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 3-(4-bromophenyl)-1,2,4-oxadiazole as a white solid (82% yield).

Continuous Flow Synthesis

Recent advancements in continuous flow chemistry enhance the efficiency of oxadiazole synthesis. A microreactor system enables rapid mixing and precise temperature control, reducing reaction times from hours to minutes. For instance, a mixture of 4-bromobenzonitrile and hydroxylamine in DMF is pumped through a heated reactor (120°C) at a flow rate of 0.5 mL/min, achieving 89% conversion to the oxadiazole.

Synthesis of the Pyridazinone Core

Cyclocondensation of 1,4-Diketones

The 1-(4-chlorophenyl)pyridazin-4(1H)-one moiety is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. 4-Chlorophenylhydrazine reacts with mucobromic acid (tetrabromo-1,4-diketone) in acetic acid under reflux to form the pyridazinone ring.

Example Protocol :

- Reaction Setup : Mucobromic acid (5 mmol) and 4-chlorophenylhydrazine (5.5 mmol) are refluxed in glacial acetic acid (30 mL) for 6 hours.

- Workup : The mixture is cooled, diluted with ice water, and neutralized with sodium bicarbonate.

- Purification : Recrystallization from ethanol yields 1-(4-chlorophenyl)pyridazin-4(1H)-one as colorless crystals (75% yield).

Alternative Route via Dihydropyridazine Oxidation

An alternative method involves oxidizing 1,4-dihydropyridazine intermediates. Treatment of 1-(4-chlorophenyl)-1,4-dihydropyridazine with manganese dioxide (MnO₂) in chloroform at 25°C for 24 hours affords the pyridazinone in 68% yield.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The oxadiazole and pyridazinone moieties are coupled via nucleophilic substitution at the C-5 position of the oxadiazole. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the displacement of a leaving group (e.g., bromide) on the oxadiazole by the pyridazinone’s nitrogen.

Example Protocol :

- Reaction : 3-(4-Bromophenyl)-1,2,4-oxadiazole (1 mmol), 1-(4-chlorophenyl)pyridazin-4(1H)-one (1.1 mmol), and K₂CO₃ (2 mmol) are stirred in DMF (10 mL) at 100°C for 8 hours.

- Purification : Automated silica gel chromatography (hexane/ethyl acetate, 3:2) yields the title compound as a pale-yellow solid (62% yield).

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy is employed when halogenated precursors are available. The oxadiazole’s bromophenyl group reacts with a boronic ester-functionalized pyridazinone in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in toluene/water.

Example Protocol :

- Reaction : 3-(4-Bromophenyl)-1,2,4-oxadiazole (1 mmol), 1-(4-chlorophenyl)pyridazin-4(1H)-one boronic ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (3 mmol) are refluxed in toluene/water (10:1) for 12 hours.

- Purification : Column chromatography (dichloromethane/methanol, 20:1) yields the product (58% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitution, while toluene optimizes cross-coupling efficiency. Elevated temperatures (80–100°C) improve yields but may promote side reactions such as oxadiazole ring degradation.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligand systems (XPhos, SPhos) increase cross-coupling yields by 15–20% compared to ligand-free conditions. However, ligand costs and purification challenges limit industrial scalability.

Data Tables

Table 1: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 100°C, 8 h | 62 | 98 |

| Suzuki-Miyaura Coupling | Toluene/H₂O, Pd(PPh₃)₄, 12 h | 58 | 97 |

Table 2: Optimization of Oxadiazole Synthesis

| Cyclization Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TFAA | DCM | 25 | 82 |

| POCl₃ | THF | 0 → 25 | 78 |

| H₂SO₄ | EtOH | 80 | 65 |

Q & A

Q. What are the critical synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, including cyclization of hydrazides with carboxylic acid derivatives under phosphorus oxychloride catalysis, followed by coupling with pyridazinone precursors. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using -NMR, -NMR, and mass spectrometry. Final purification often employs column chromatography with gradient elution .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

-NMR and -NMR are essential for verifying functional groups and regiochemistry. X-ray crystallography (e.g., as used in ) resolves stereochemical ambiguities, while IR spectroscopy confirms carbonyl and oxadiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What are the primary applications of this compound in academic research?

Its oxadiazole and pyridazinone moieties suggest potential as a kinase inhibitor or antimicrobial agent. Researchers use in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) to evaluate bioactivity. The bromophenyl and chlorophenyl groups enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

Systematic variation of temperature (80–120°C), solvent polarity (DMF vs. THF), and catalysts (e.g., p-toluenesulfonic acid) is critical. Real-time monitoring via HPLC-MS identifies by-products (e.g., hydrolyzed intermediates), enabling adjustments to reaction time and stoichiometry. Microwave-assisted synthesis may improve efficiency .

Q. How should contradictory data on biological activity between similar analogs be resolved?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing bromine with chlorine). Use standardized assays (e.g., IC measurements under identical conditions) to isolate electronic and steric effects. Computational docking models (e.g., AutoDock Vina) can rationalize discrepancies in binding affinities .

Q. What strategies validate computational predictions of this compound’s metabolic stability?

Combine density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps for redox stability) with in vitro microsomal assays (e.g., liver microsomes). Compare predicted metabolite profiles (via software like MetaSite) with experimental LC-MS/MS data to refine models .

Q. How can researchers address batch-to-batch variability in crystallinity and solubility?

Perform polymorph screening using solvents of varying polarity (e.g., ethanol, acetonitrile). Analyze crystals via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Solubility studies in PBS (pH 7.4) and DMSO guide formulation strategies for biological testing .

Data Contradiction Analysis

Q. Why do reported 1H^1H1H-NMR chemical shifts differ between studies for the pyridazinone proton?

Variations may arise from solvent effects (DMSO-d vs. CDCl) or tautomerism in the pyridazinone ring. Replicate experiments under standardized conditions (solvent, concentration) and use 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously .

Q. How to reconcile conflicting cytotoxicity results in different cell lines?

Differences in membrane permeability (e.g., P-gp efflux in cancer cells) or metabolic activation pathways may explain disparities. Use isogenic cell lines (e.g., with/without specific transporters) and measure intracellular drug concentrations via LC-MS. Normalize data to protein content or cell count .

Methodological Guidance

Q. What controls are essential in assessing this compound’s photostability?

Include dark controls (no light exposure) and UV-visible light exposure (300–800 nm) over 24–72 hours. Monitor degradation via HPLC-UV and correlate with quantum yield calculations. Use antioxidants (e.g., BHT) to evaluate radical-mediated pathways .

Q. How to design a SAR study for lead optimization?

Prioritize substituents based on electronic (Hammett σ constants) and steric (Charton parameters) effects. Synthesize 10–15 analogs with systematic variations (e.g., halogens, methyl groups). Test in parallel assays (e.g., enzymatic activity, solubility) and use multivariate analysis to identify key drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.